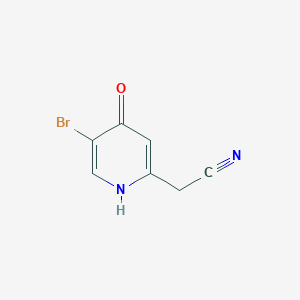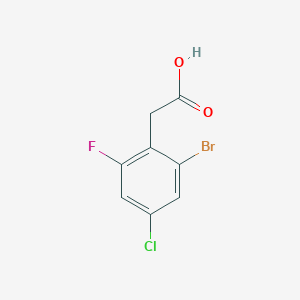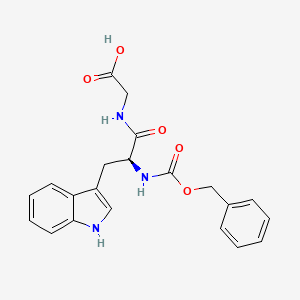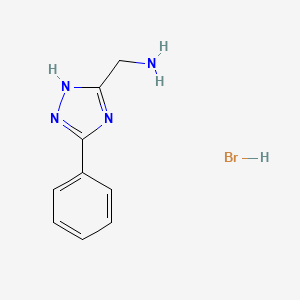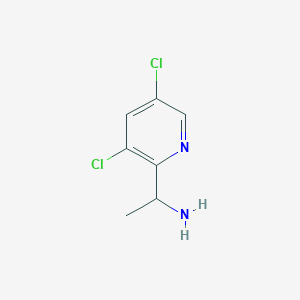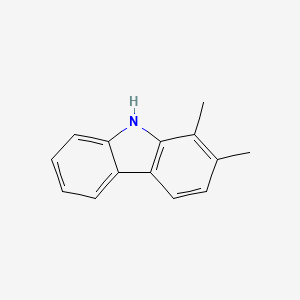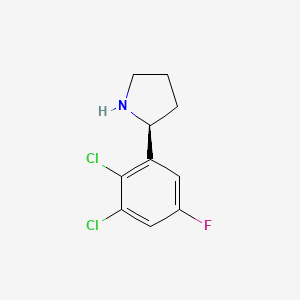
(R)-3-Hydroxytetrahydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Hydroxytetrahydrofuran-3-carboxylic acid is an organic compound with a unique structure that includes a tetrahydrofuran ring, a hydroxyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Hydroxytetrahydrofuran-3-carboxylic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of a precursor compound, such as a 3-keto-tetrahydrofuran derivative, using a chiral reducing agent. The reaction conditions often include low temperatures and specific solvents to optimize the yield and purity of the desired enantiomer.
Industrial Production Methods
Industrial production of ®-3-Hydroxytetrahydrofuran-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
®-3-Hydroxytetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-keto-tetrahydrofuran-3-carboxylic acid, while reduction of the carboxylic acid group can produce 3-hydroxytetrahydrofuran-3-methanol.
Scientific Research Applications
®-3-Hydroxytetrahydrofuran-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.
Mechanism of Action
The mechanism of action of ®-3-Hydroxytetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. These interactions can modulate metabolic pathways and biochemical processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Hydroxytetrahydrofuran-3-carboxylic acid: The enantiomer of the compound, with different stereochemistry.
Tetrahydrofuran-3-carboxylic acid: Lacks the hydroxyl group, resulting in different chemical properties.
3-Hydroxybutyric acid: Similar structure but lacks the tetrahydrofuran ring.
Uniqueness
®-3-Hydroxytetrahydrofuran-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a carboxylic acid group on a tetrahydrofuran ring. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H8O4 |
|---|---|
Molecular Weight |
132.11 g/mol |
IUPAC Name |
(3R)-3-hydroxyoxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H8O4/c6-4(7)5(8)1-2-9-3-5/h8H,1-3H2,(H,6,7)/t5-/m1/s1 |
InChI Key |
MNQFLROEKPFCCV-RXMQYKEDSA-N |
Isomeric SMILES |
C1COC[C@]1(C(=O)O)O |
Canonical SMILES |
C1COCC1(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12975122.png)



![tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12975136.png)
